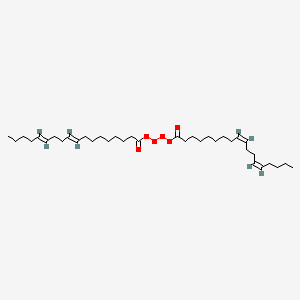
Linolenic acid peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linolenic acid peroxide is a derivative of linolenic acid, a polyunsaturated omega-3 fatty acid. It is formed through the peroxidation of linolenic acid, a process that involves the addition of oxygen to the fatty acid. This compound is significant in various biological and chemical processes, particularly in the context of lipid peroxidation, which is a type of oxidative degradation of lipids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Linolenic acid peroxide can be synthesized through the reaction of linolenic acid with oxygen in the presence of a catalyst. Transition metal ions such as iron and copper are commonly used as catalysts in this process . The reaction typically occurs at elevated temperatures, around 37°C, and may involve the use of free radical scavengers like butylated hydroxytoluene to control the reaction .
Industrial Production Methods: Industrial production of this compound often involves the use of enzyme-catalyzed reactions. For instance, lipoxygenase enzymes can catalyze the hydroperoxidation of linolenic acid in a solvent-free system. This method is advantageous as it can be optimized for high yields and regioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Linolenic acid peroxide primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxygen or other oxidizing agents in the presence of catalysts like transition metal ions.
Reduction: Can be achieved using reducing agents such as hydrogen or hydrides.
Substitution: May involve nucleophiles that can replace the peroxide group under suitable conditions.
Major Products: The primary products of these reactions include various oxidized derivatives of linolenic acid, such as hydroperoxides and aldehydes .
Wissenschaftliche Forschungsanwendungen
Linolenic acid peroxide has several applications in scientific research:
Chemistry: Used as a model compound to study lipid peroxidation and oxidative stress mechanisms.
Biology: Investigated for its role in cellular damage and signaling pathways related to oxidative stress.
Wirkmechanismus
The mechanism of action of linolenic acid peroxide involves its interaction with cellular components, leading to oxidative damage. It can generate reactive oxygen species (ROS) that cause lipid peroxidation, protein oxidation, and DNA damage. These effects are mediated through pathways involving transcription factors like NF-kappa B and enzymes such as lipoxygenases .
Vergleich Mit ähnlichen Verbindungen
Linolenic acid peroxide is similar to other lipid peroxides, such as linoleic acid peroxide and arachidonic acid peroxide. it is unique in its specific structure and the types of reactions it undergoes. Similar compounds include:
Linoleic Acid Peroxide: Another polyunsaturated fatty acid peroxide with similar oxidative properties.
Arachidonic Acid Peroxide: Known for its role in inflammatory processes and signaling pathways.
This compound stands out due to its specific applications in studying oxidative stress and its potential therapeutic implications.
Eigenschaften
CAS-Nummer |
12673-50-6 |
|---|---|
Molekularformel |
C36H62O6 |
Molekulargewicht |
590.9 g/mol |
IUPAC-Name |
[(9E,13E)-octadeca-9,13-dienoyl]peroxy (9Z,13Z)-octadeca-9,13-dieneperoxoate |
InChI |
InChI=1S/C36H62O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-41-42-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12,17-20H,3-8,13-16,21-34H2,1-2H3/b11-9-,12-10+,19-17-,20-18+ |
InChI-Schlüssel |
GPPCTUDQHXJACQ-ZTFKAXLESA-N |
Isomerische SMILES |
CCCC/C=C/CC/C=C/CCCCCCCC(=O)OOOOC(=O)CCCCCCC/C=C\CC/C=C\CCCC |
Kanonische SMILES |
CCCCC=CCCC=CCCCCCCCC(=O)OOOOC(=O)CCCCCCCC=CCCC=CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


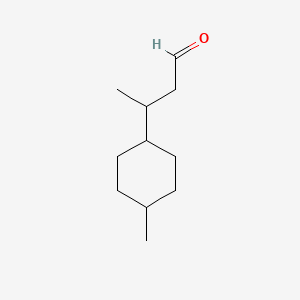


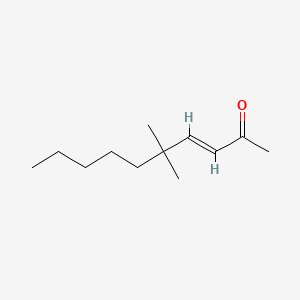
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
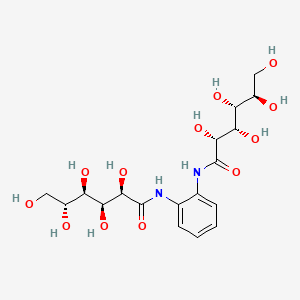
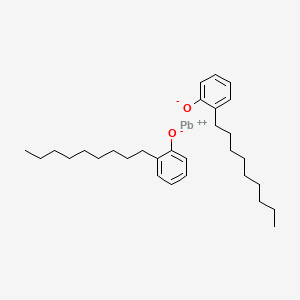
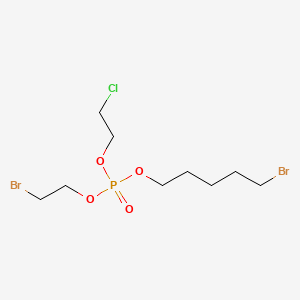
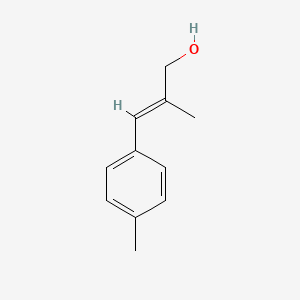
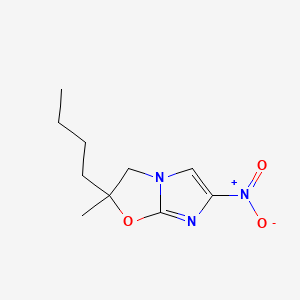
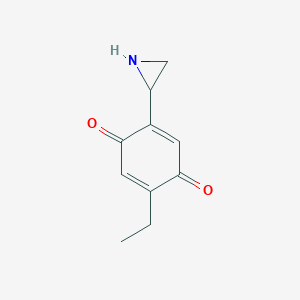
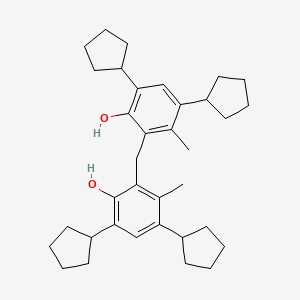
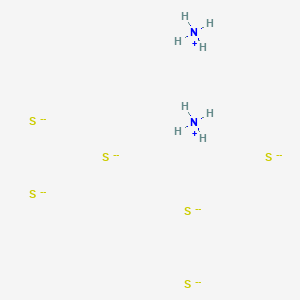
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)
